![molecular formula C18H14O7 B024242 Acetylsalicylic anhydride CAS No. 1466-82-6](/img/structure/B24242.png)
Acetylsalicylic anhydride
Overview
Description
Acetylsalicylic anhydride, derived from acetic anhydride, is used in the synthesis of acetylsalicylic acid, more commonly known as aspirin.
Synthesis Analysis
- Ultrasound Irradiation Method : Acetylsalicylic acid is synthesized using salicylic acid and acetic anhydride under ultrasound irradiation with a yield of over 95.8% (Lei Rui-xia, 2009).
- Rare Earth Chloride Catalyst : Utilizing rare earth trichloride as a catalyst, acetylsalicylic acid can be synthesized with a yield of over 88% (Bai He-long, 2008).
- Microwave Radiation Technique : Microwave radiation with anhydrous sodium carbonate as a catalyst can yield over 90.8% (Zhong Guo, 2003).
Molecular Structure Analysis
Acetic anhydride, a key component in the synthesis of this compound, has a crystal structure that was determined using single-crystal X-ray analysis at 100 K. It crystallizes in the orthorhombic space group Pbcn (R. W. Seidel et al., 2016).
Chemical Reactions and Properties
- Synthesis with Iodine as Catalyst : This method features rapid reaction rate, high purity, and no environmental pollution. The yield can reach 85.9% under optimal conditions (Yu Fang-yuan, 2008).
- Catalysis by Supported Heteropoly Acid : Using heteropoly acid supported on activated carbon as a catalyst, a 94.2% yield can be achieved (Tao Chun-yuan, 2007).
Physical Properties Analysis
The physical properties of this compound are closely linked to those of acetic anhydride, which is characterized by its crystal structure and molecular conformation as described in the molecular structure analysis.
Chemical Properties Analysis
- Synthesis with Microwave Radiation : Using sodium carbonate as a catalyst under microwave radiation can achieve a yield of 83.25% (Hao Hong-yin, 2013).
- Synthesis with Solid Superacid Catalyst : A method using WO3/ZrO2 solid superacid catalyst yielded a 91.0% yield of acetylsalicylic acid (Cun Zhang et al., 2011).
Scientific Research Applications
Educational Application : Cheng, Zhang, Xie, and Han (2022) noted that acetylsalicylic anhydride, a by-product of preparing acetylsalicylic acid, can enhance teaching accuracy and cultivate critical thinking in students, especially in chemistry education (Cheng et al., 2022).
Pharmaceutical Analysis : Bundgaard and Bundgaard (1973) developed a method for the rapid and accurate determination of this compound in acetylsalicylic acid. This technique is vital for monitoring potential immunogenic impurities in pharmaceutical products (Bundgaard & Bundgaard, 1973).
Synthesis Efficiency : Several studies have focused on optimizing the synthesis of acetylsalicylic acid, a derivative of this compound. For instance, Man (2008) and Guo (2003) reported methods involving microwave radiation and ultrasonic irradiation, respectively, to synthesize acetylsalicylic acid with high yield using this compound (Man, 2008), (Guo, 2003).
Medical Research and Applications : Acetylsalicylic acid, closely related to this compound, has been studied for various medical applications. For example, Rytel and Całka (2016) explored its effects on extrinsic sensory neurons, Yu et al. (2002) investigated its anti-proliferative effects in colorectal cancer cells, and Vainio et al. (2002) found its effectiveness in preventing pregnancy-induced hypertension (Rytel & Całka, 2016), (Yu et al., 2002), (Vainio et al., 2002).
Comparative Studies : Gray, Jones, and Feenstra (1960) conducted a study comparing the effects of acetylsalicylic acid and acetylsalicylic acid anhydride on the rat stomach, finding that the anhydride form is significantly less irritating at comparable dosages (Gray, Jones, & Feenstra, 1960).
Mechanism of Action
Target of Action
Acetylsalicylic anhydride, also known as Aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes , which are involved in inflammation, pain, and fever .
Mode of Action
Aspirin acts by acetylating the hydroxyl of a serine residue at the 530 amino acid position in the active site of the COX enzymes . This acetylation is irreversible, which distinguishes aspirin from other nonsteroidal anti-inflammatory drugs (NSAIDs) . The acetylation process inhibits the normal functioning of the COX enzymes, thereby suppressing the production of prostaglandins and thromboxanes .
Biochemical Pathways
The inhibition of COX enzymes by aspirin leads to a decrease in the production of prostaglandins and thromboxanes . Prostaglandins are involved in the mediation of inflammation and pain, while thromboxanes play a role in blood clotting . Therefore, the suppression of these biochemical pathways results in reduced inflammation, pain, and clotting .
Pharmacokinetics
Aspirin is quickly absorbed through the cell membrane in the acidic conditions of the stomach . The increased pH and larger surface area of the small intestine cause aspirin to be absorbed more slowly there . Aspirin is metabolized in the liver by CYP2C19 and possibly CYP3A, and some is also hydrolyzed to salicylate in the gut wall . The elimination half-life is dose-dependent; it is 2-3 hours for low doses (100 mg or less), and 15-30 hours for larger doses . Aspirin is excreted in the urine (80-100%), sweat, saliva, and feces .
Result of Action
The primary result of aspirin’s action is the reduction of inflammation, pain, and fever . It is used to treat various inflammatory conditions such as Kawasaki disease, pericarditis, and rheumatic fever . Aspirin also suppresses platelet aggregation, which helps prevent heart attacks, ischemic strokes, and blood clots in high-risk individuals .
Action Environment
The action of aspirin can be influenced by various environmental factors. For instance, the pH of the stomach and small intestine affects the absorption of aspirin . Additionally, the presence of other drugs, especially other NSAIDs or blood thinners, can increase the risk of bleeding . or in children with infections due to the risk of Reye syndrome.
Safety and Hazards
properties
IUPAC Name |
(2-acetyloxybenzoyl) 2-acetyloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXYINGQXLWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163416 | |
Record name | Acetylsalicylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1466-82-6 | |
Record name | Acetylsalicylic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1466-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylsalicylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylsalicylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80056 | |
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Record name | Acetylsalicylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetylsalicylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetoxybenzoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ASPIRIN ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA5Z82RHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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